molecular formula C19H14O7S B085856 Pyrocatechol violet CAS No. 115-41-3

Pyrocatechol violet

Cat. No.: B085856
CAS No.: 115-41-3
M. Wt: 386.4 g/mol
InChI Key: RRRCKIRSVQAAAS-UHFFFAOYSA-N
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Description

Pyrocatechol violet, also known as pyrocatecholsulfonphthalein, is a sulfone phthalein dye. It is widely used as a complexometric indicator due to its ability to chelate metal ions, forming a bluish-violet complex. This compound is particularly valuable in analytical chemistry for its role in spectrophotometric and novel optical methods .

Mechanism of Action

Target of Action

Pyrocatechol Violet (PV) primarily targets metal ions . It is known to chelate these ions, forming a complex . The metal-PV complex is bluish-violet in color .

Mode of Action

The interaction of PV with its targets involves the formation of a complex between the PV and the metal ions . This complex formation is a key aspect of its mode of action. The metal-PV complex is bluish-violet in color, indicating the successful interaction between PV and the metal ions .

Biochemical Pathways

The biochemical pathways affected by PV primarily involve the chelation of metal ions . This chelation can affect various biochemical processes that depend on these metal ions. The specific pathways and their downstream effects can vary depending on the type of metal ion involved and the environmental conditions .

Result of Action

The primary result of PV’s action is the formation of a bluish-violet complex with metal ions . This complex can be used in various applications, including as a complexometric indicator . PV has also been used to determine Cu 2+ chelating activity .

Action Environment

The action of PV can be influenced by various environmental factors. For instance, the acid-base properties of PV are influenced by ionic strength, composition of the solution, the presence and the nature of organic co-solvents as well as the nature and concentration of surfactants . These factors can affect the optical characteristics of the reagents and complexes and the stabilities of the latter .

Biochemical Analysis

Biochemical Properties

Pyrocatechol Violet plays a significant role in biochemical reactions, particularly in the formation of dye-metal complexes . It interacts with various metal ions, forming complexes that exhibit distinct chromaticity characteristics . The nature of these interactions is primarily chelation, where this compound binds to metal ions .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed through its interactions with metal ions. For instance, it has been used in the determination of Cu 2+ chelating activity . Detailed information on its influence on cell function, signaling pathways, gene expression, and cellular metabolism is currently limited.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of complexes with metal ions . This involves binding interactions with the ions, potentially influencing enzyme activity and gene expression. Specific details on the molecular mechanisms of this compound remain to be fully elucidated.

Temporal Effects in Laboratory Settings

It has been used in spectrophotometric and novel optical methods of analysis .

Metabolic Pathways

Its primary known biochemical role is in the formation of dye-metal complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of pyrocatechol violet involves the reaction of catechol with o-methylbenzenesulfonic anhydride in toluene. The mixture is heated to reflux and stirred at 95-105°C for 5 hours. The reaction solution is then adjusted with acetic acid until it turns yellow, followed by cooling, washing with ether, and drying at 50°C to obtain this compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound undergoes oxidation reactions, such as with nitrite ions in an aqueous acidic medium.

    Chelation: It forms complexes with various metal ions, including copper, nickel, and cadmium.

Common Reagents and Conditions:

    Oxidation: Nitrite ions in aqueous hydrochloric acid.

    Chelation: Metal ions such as copper, nickel, and cadmium in aqueous solutions.

Major Products:

    Oxidation: The major products depend on the specific oxidizing agent used.

    Chelation: Metal-pyrocatechol violet complexes.

Comparison with Similar Compounds

    Pyrogallol Red: Another sulfone phthalein dye used in similar applications.

    Alizarin Red S: A dye used for staining and complexometric titrations.

    Methyl Violet: A dye used in histology and as a pH indicator.

Uniqueness: Pyrocatechol violet is unique in its high sensitivity and selectivity for metal ion detection. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in analytical chemistry .

Properties

IUPAC Name

4-[3-(3,4-dihydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]benzene-1,2-diol
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InChI

InChI=1S/C19H14O7S/c20-14-7-5-11(9-16(14)22)19(12-6-8-15(21)17(23)10-12)13-3-1-2-4-18(13)27(24,25)26-19/h1-10,20-23H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RRRCKIRSVQAAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)O)C4=CC(=C(C=C4)O)O
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Molecular Formula

C19H14O7S
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DSSTOX Substance ID

DTXSID8059429
Record name 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis-
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Molecular Weight

386.4 g/mol
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Physical Description

Crystalline powder; [Alfa Aesar MSDS]
Record name Pyrocatechol violet
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CAS No.

115-41-3
Record name Pyrocatechol violet
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Record name 1,2-Benzenediol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis-
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Record name Catechol violet
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Pyrocatechol Violet interact with metal ions?

A1: this compound primarily interacts with metal ions through its catechol moiety, forming stable chelate complexes. [] This interaction involves the donation of electron pairs from the oxygen atoms of the catechol group to the vacant orbitals of the metal ion, resulting in a stable ring structure.

Q2: What are the structural characteristics of this compound?

A2: this compound (C19H14O7S) has a molecular weight of 386.38 g/mol. [] Its structure includes a central carbon atom bonded to three aromatic rings, with two hydroxyl groups on one ring forming the catechol moiety. Additionally, a sulfonic acid group contributes to its solubility in water.

Q3: Does the pH of the solution influence the complexation of this compound with metal ions?

A3: Yes, pH significantly affects the complexation of this compound with metal ions. [] The stability and spectral properties of the complexes vary depending on the pH, with different pH ranges favoring specific complexation equilibria and color changes.

Q4: Is this compound compatible with different materials used in analytical procedures?

A4: this compound exhibits compatibility with various materials commonly employed in analytical procedures, including quartz cuvettes for spectrophotometric measurements and different types of resins for preconcentration and separation techniques. [, ]

Q5: Does this compound possess catalytic properties?

A5: While this compound itself may not exhibit strong intrinsic catalytic activity, its complexes with certain metal ions can act as catalysts in specific reactions. [, ] For example, the complexation of this compound with cobalt ions enhances its catalytic activity in the oxidation of organic dyes.

Q6: Can this compound be used for the determination of specific metal ions in complex matrices?

A6: Yes, this compound has proven valuable for determining trace amounts of various metal ions, including tin, aluminum, and zirconium, even in complex matrices like canned foods, sea water, and alloy steel samples. [, , , ] This selectivity arises from the specific pH conditions and the use of masking agents to minimize interference from other ions.

Q7: What is the role of surfactants in the spectrophotometric determination of metal ions using this compound?

A7: Surfactants like cetyltrimethylammonium bromide (CTAB) can significantly enhance the sensitivity of spectrophotometric methods using this compound by forming micelles that solubilize the metal-PCV complexes, leading to bathochromic shifts and increased absorbance. []

Q8: Can this compound be employed in flow injection analysis (FIA) systems?

A8: Yes, this compound is successfully incorporated into flow injection analysis systems for the determination of various analytes. [, ] Its rapid complexation kinetics and well-defined spectral properties make it suitable for FIA, enabling fast and automated analyses.

Q9: How is this compound used in solid-phase spectrophotometry?

A9: this compound can be immobilized on solid supports like silica-titania xerogels for solid-phase spectrophotometry. [] This approach involves monitoring the color change of the immobilized PCV upon interaction with target analytes, enabling simple and portable sensing applications.

Q10: What preconcentration techniques can be coupled with this compound for trace analysis?

A10: this compound can be effectively combined with various preconcentration techniques, such as solid-phase extraction using chelating resins or microcolumn separation using modified adsorbents, to enhance the sensitivity of metal ion determinations in trace analysis. [, , ]

Q11: How is the accuracy and precision of this compound-based analytical methods assessed?

A11: The accuracy and precision of this compound-based analytical methods are typically evaluated through standard procedures, including analyzing certified reference materials, performing recovery studies by spiking samples with known analyte concentrations, and assessing the relative standard deviation of replicate measurements. [, , ]

Q12: Can this compound be used for applications beyond metal ion detection?

A12: Yes, this compound has shown promise in diverse applications beyond metal ion detection. For instance, it has been investigated for its ability to determine phytate in urine, showcasing its versatility as an analytical reagent. []

Q13: What are the limitations of using this compound in analytical procedures?

A13: Despite its versatility, certain limitations are associated with this compound. Interference from other metal ions that form colored complexes with PCV, potential matrix effects influencing complexation, and the need for careful pH control to ensure optimal sensitivity and selectivity are some factors to consider when employing this compound in analytical procedures. [, , , ]

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